Ethyl 3,4-diethoxybenzoate
Overview
Description
Ethyl 3,4-diethoxybenzoate, also known as 3,4-diethoxybenzoic acid ethyl ester, is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by ethoxy groups at the 3 and 4 positions, and the carboxylic acid group is esterified with ethanol. This compound is primarily used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
Some studies suggest that it may have antioxidant activity and weak antimicrobial effects against some bacteria and fungi. The exact mechanism of interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It’s suggested that the compound may have potential free radical scavenging capabilities. .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
One study suggests that it may have a protective effect against hypoxia-induced oxidative damage in L6 myoblast cells . More research is needed to fully understand the molecular and cellular effects of this compound.
Action Environment
The compound is typically stored in a dry room temperature environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,4-diethoxybenzoate can be synthesized through the esterification of 3,4-diethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:
3,4-diethoxybenzoic acid+ethanolsulfuric acidethyl 3,4-diethoxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards the product side.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group in this compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: Formation of 3,4-diethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,4-diethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential as a drug precursor or its effects on biological systems.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Ethyl 3,4-diethoxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4-dihydroxybenzoate: This compound has hydroxyl groups instead of ethoxy groups, which can significantly alter its reactivity and biological activity.
Ethyl 3,4-dimethoxybenzoate: Similar to this compound but with methoxy groups, leading to differences in steric and electronic effects.
Ethyl 3,4-dichlorobenzoate: Chlorine atoms replace the ethoxy groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in synthesis and research.
Properties
IUPAC Name |
ethyl 3,4-diethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIFSJMLYCVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342983 | |
Record name | Ethyl 3,4-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75332-44-4 | |
Record name | Ethyl 3,4-diethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.